molecular formula C23H42INO4P+ B122337 12-(m-Iodophenyl)dodecyl phosphocholine CAS No. 144796-42-9

12-(m-Iodophenyl)dodecyl phosphocholine

Cat. No.: B122337
CAS No.: 144796-42-9
M. Wt: 551.5 g/mol
InChI Key: VOFGDAZEYNICAF-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

12-(m-Iodophenyl)dodecyl phosphocholine (also referred to in research as NM-324) is a radioiodinated alkylphosphocholine (APC) analog developed as a potential tumor-selective imaging agent . Preclinical studies have demonstrated its remarkable capacity to be selectively sequestered and retained by a variety of animal tumor models, including rodent models of breast cancer and human tumor xenografts . Following intravenous administration, this compound shows significant and prolonged accumulation in tumor tissue, achieving high tumor-to-blood ratios, which allows for clear visualization of tumors via gamma camera scintigraphy . The mechanism of uptake is believed to be mediated through lipid membrane rafts, which are overexpressed in tumor cell membranes, facilitating the selective sequestration and retention of alkylphosphocholine analogs in cancerous tissues . Research indicates that the structural integrity of the phosphocholine polar head group is critical for this tumor avidity; modifications that remove the positively charged quaternary nitrogen atom result in a complete loss of tumor uptake, underscoring the importance of this moiety for the compound's function . The compound remains largely unchanged in tumors and major organs, suggesting metabolic stability in vivo . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

144796-42-9

Molecular Formula

C23H42INO4P+

Molecular Weight

551.5 g/mol

IUPAC Name

12-(3-(125I)iodanylphenyl)dodecyl 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C23H41INO4P/c1-25(2,3)18-20-29-30(26,27)28-19-13-11-9-7-5-4-6-8-10-12-15-22-16-14-17-23(24)21-22/h14,16-17,21H,4-13,15,18-20H2,1-3H3/i24-2

InChI Key

VOFGDAZEYNICAF-UHFFFAOYSA-O

SMILES

C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCC1=CC(=CC=C1)I

Isomeric SMILES

C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCC1=CC(=CC=C1)[125I]

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCC1=CC(=CC=C1)I

Synonyms

12-(3-iodophenyl)dodecyl phosphocholine
12-(m-iodophenyl)dodecyl phosphocholine
NM 324
NM-324

Origin of Product

United States

Synthesis from Glycerol Glycerol Based Ether Lipids :

Description: This is the most common approach for creating analogs that more closely mimic natural glycerophospholipids. The synthesis typically starts from a glycerol (B35011) derivative, such as solketal. An alkyl chain is introduced at the sn-1 position via a Williamson ether synthesis, reacting the protected glycerol with an alkyl halide or tosylate. nih.gov The remaining positions (sn-2 and sn-3) can then be functionalized to introduce another lipid chain and the phosphocholine (B91661) headgroup, respectively.

Advantages: Produces analogs with a glycerol backbone, closely mimicking natural structures. Allows for stereospecific synthesis.

Synthesis Without a Glycerol Backbone Alkyl Phosphocholines :

Description: This is the pathway used for 12-(m-Iodophenyl)dodecyl phosphocholine (B91661). It involves synthesizing a long-chain functionalized alcohol and directly attaching a phosphocholine headgroup. nih.gov This creates a simpler structure that lacks the glycerol (B35011) backbone and the sn-2 acyl/alkyl chain.

Advantages: More straightforward and shorter synthetic route compared to glycerol-based methods.

Disadvantages: The resulting molecule is a less precise structural mimic of natural diacyl or dialkyl glycerophospholipids.

Click Chemistry Approaches E.g., Thiol Yne Chemistry :

Description: Modern synthetic methods like thiol-yne click chemistry offer rapid and efficient access to phospholipid analogs. dtic.mil For example, an alkynyl-functionalized phosphocholine (B91661) headgroup can be reacted with two equivalents of a long-chain thiol in the presence of a radical initiator. This one-step reaction assembles three components to form a dithioether phospholipid analog.

Advantages: Very high yields, fast reaction times, excellent chemoselectivity, and tolerance of a wide range of functional groups without the need for protection/deprotection steps. dtic.mil

Disadvantages: Introduces thioether linkages instead of ether or ester linkages, which may alter the biological properties of the molecule. The products are typically non-stereospecific. dtic.mil

Synthetic PathwayKey FeaturesAdvantagesDisadvantages
Glycerol-Based Builds molecule on a glycerol (B35011) scaffold.Close structural mimic of natural lipids; allows stereospecificity.Long, multi-step synthesis with protection/deprotection.
Non-Glycerol-Based Direct phosphorylation of a long-chain alcohol.Shorter, more direct synthetic route.Less precise structural analog of natural phospholipids (B1166683).
Click Chemistry One-step assembly of headgroup and tails.Rapid, high-yielding, high functional group tolerance.Non-natural thioether linkages; non-stereospecific products.

Elucidation of Molecular and Cellular Mechanisms Underlying Tumor Tropism

Proposed Hypotheses for Selective Tumor Avidity

Several hypotheses have been proposed to explain the remarkable avidity of 12-(m-Iodophenyl)dodecyl phosphocholine (B91661) for neoplastic cells over healthy tissues. These theories primarily center on the fundamental alterations in lipid biology that are now recognized as a hallmark of cancer. nih.govnih.gov

A leading hypothesis for the selective uptake and retention of 12-(m-Iodophenyl)dodecyl phosphocholine is the dysregulated lipid metabolism characteristic of many cancer cells. nih.govresearchgate.net Proliferating tumor cells have an increased demand for lipids to serve as essential building blocks for new membrane synthesis, as energy sources, and as signaling molecules. nih.gov This metabolic reprogramming involves aberrations in the synthesis, uptake, and breakdown of lipids, including phospholipids (B1166683). nih.gov

The metabolism of phosphatidylcholine, a major component of cellular membranes, is frequently altered in carcinogenesis. nih.govnih.gov Cancer cells often exhibit elevated levels of choline (B1196258) phospholipid metabolites, which can be a result of increased activity in biosynthetic pathways like the Kennedy pathway. nih.gov This heightened metabolic activity may lead to an enhanced uptake of phospholipid precursors and analogs, such as this compound, to satisfy the cell's rapacious need for membrane components. nih.gov Furthermore, studies have shown that metastatic cancer cells can rely more heavily on fatty acid metabolism for survival and migration. researchgate.net This general upregulation of lipid processing pathways in neoplastic cells is thought to contribute significantly to the selective accumulation of lipid-mimetic compounds.

Another key hypothesis involves alterations in the enzymatic machinery responsible for lipid catabolism. Specifically, a deficiency in enzymes that cleave the ether bond in alkylphospholipids could explain the prolonged retention of this compound in tumor cells compared to normal cells. Healthy cells possess enzymes capable of breaking down ether lipids, thus clearing them from the tissue. If these alkyl cleavage enzymes are deficient or downregulated in cancer cells, the compound would not be effectively metabolized and would consequently accumulate.

Supporting this concept is the observation that ether lipid metabolism is often dysregulated in cancer. nih.gov Alkylglyceronephosphate synthase (AGPS), a critical enzyme in the synthesis of ether lipids, has been found to be upregulated in various cancer cells and primary tumors. nih.govresearchgate.netnih.gov While this points to an increased production of endogenous ether lipids, a concurrent deficiency in the corresponding catabolic enzymes would create a scenario ripe for the accumulation of an exogenous, metabolically stable ether lipid analog like this compound. This enzymatic disparity between tumor and normal tissue provides a plausible mechanism for the compound's selective retention.

Cellular and Intratumoral Distribution Assessments

To understand the compound's behavior within the tumor, researchers have employed advanced imaging techniques to visualize its distribution at both the macroscopic and microscopic levels. These studies have been crucial in confirming tumor uptake and revealing the complexities of its localization within the tumor microenvironment. wustl.edu

Autoradiography has provided direct visual evidence of the accumulation of radioiodinated this compound within tumors. wustl.edu Macroautoradiography of tumor sections from animal models demonstrates a clear and high-contrast signal within the tumor mass relative to surrounding healthy tissue.

Microautoradiographic analyses offer more granular detail, providing information on the compound's distribution at the cellular level. wustl.edu These studies have shown that the radioactivity is primarily associated with the tumor cells themselves, confirming that the uptake mechanism is cell-based rather than simple accumulation in the extracellular matrix. wustl.edu In studies using rodent models of breast cancer, the radioiodinated analog was shown to accumulate significantly in tumors, allowing for clear visualization as early as one hour after administration. wustl.edu

Table 1: Summary of Distribution Study Findings

Technique Level of Analysis Key Finding
Macroautoradiography Tissue (Tumor) High concentration of the compound throughout the tumor mass.

| Microautoradiography | Cellular | Localization of radioactivity primarily within neoplastic cells. wustl.edu |

A consistent finding from localization studies is the heterogeneous distribution of this compound within the tumor microenvironment. wustl.edu The radioactivity is often not uniformly distributed throughout the tumor mass. Instead, there can be areas of high uptake interspersed with regions of lower signal.

This heterogeneity likely reflects the complex and varied nature of the tumor microenvironment, which consists of not only cancer cells but also stromal cells, blood vessels, and necrotic or hypoxic regions. nih.gov The variability in radioactivity could be attributed to differences in cell proliferation rates, metabolic activity, blood flow, and oxygenation across different parts of the tumor. For instance, highly proliferative and metabolically active tumor cells may exhibit greater uptake. This uneven distribution is an important consideration for therapeutic applications, as it could impact the uniformity of the delivered radiation dose. nih.gov

Investigation of Lipid Raft-Mediated Cellular Internalization

The mechanism by which this compound crosses the plasma membrane and enters the cancer cell is a key area of investigation. A significant body of evidence points to the involvement of lipid rafts, which are specialized microdomains within the cell membrane. e-century.us

Lipid rafts are small, dynamic domains enriched in cholesterol and sphingolipids that act as organizing centers for signaling proteins and receptors. nih.govfrontiersin.org They are involved in various cellular processes, including signal transduction and endocytosis. nih.gov The affinity of alkylphosphocholine analogs for lipid rafts has been proposed as a primary mechanism for their selective uptake and retention in cancer cells. e-century.us

It is hypothesized that this compound is first incorporated into these lipid rafts on the surface of cancer cells. This incorporation may then facilitate the compound's internalization through raft-dependent endocytosis, a process that is distinct from clathrin-mediated endocytosis. nih.govnih.gov The elevated number of lipid rafts observed on some cancer cells compared to normal cells could further explain the tumor-selective uptake. e-century.us Once internalized, the compound's properties allow it to be retained within the cell, leading to the sustained accumulation observed in tumors.

Table 2: Proposed Steps in Lipid Raft-Mediated Internalization

Step Description Supporting Rationale
1. Partitioning The alkylphosphocholine analog partitions into the lipid-rich environment of the membrane raft. The lipophilic nature of the dodecyl chain facilitates insertion into the plasma membrane.
2. Concentration The compound becomes concentrated within the raft microdomain. Cancer cells may have a higher density of lipid rafts, enhancing this effect. e-century.us
3. Internalization The lipid raft containing the compound is internalized by the cell. This occurs via raft-dependent endocytic pathways, which are active in cellular uptake. nih.govmdpi.com

| 4. Retention | The compound is retained within the intracellular compartments. | A deficiency in alkyl cleavage enzymes prevents metabolic breakdown and efflux. |

Experimental Evidence for Lipid Raft Participation in Uptake

The involvement of lipid rafts in the cellular uptake of this compound analogs has been demonstrated through direct experimental approaches. A key strategy to probe the function of lipid rafts is to disrupt their integrity using pharmacological agents and observe the subsequent effects on compound internalization.

One of the foundational experiments in this area involved the use of filipin (B1216100) III, a polyene antibiotic that binds to cholesterol, thereby disrupting the structure of lipid rafts. In a study examining the uptake of the closely related analog, 18-(p-[127I] iodophenyl) octadecyl phosphocholine (CLR1404), in the PC-3 adult prostate cancer cell line, pretreatment with filipin III led to a substantial decrease in compound accumulation. Specifically, the disruption of lipid rafts resulted in a 50-60% reduction in the uptake of CLR1404 compared to untreated control cells. nih.gov This significant inhibition strongly suggests that a major portion of the compound's entry into cancer cells is dependent on intact, functional lipid rafts.

Further investigations into neuroblastoma (NB) cell lines have also explored the relationship between lipid raft density and the uptake of CLR1404. While all tested neuroblastoma cell lines showed a significantly higher uptake of the compound compared to primary cells, there was no direct correlation observed between the density of lipid rafts on these cells and the extent of CLR1404 accumulation. nih.gov This suggests that while the presence of lipid rafts is a crucial facilitator for uptake, other factors may modulate the efficiency of this process across different cancer types.

Interactive Data Table: Effect of Lipid Raft Disruption on CLR1404 Uptake

Cell LineTreatmentCompoundUptake Reduction (%)Reference
PC-3 (Prostate Cancer)Filipin IIICLR140450-60 nih.gov

This table summarizes the key experimental finding demonstrating the significant role of lipid rafts in the uptake of a this compound analog. The data clearly indicates that disrupting these membrane microdomains markedly impairs the ability of cancer cells to internalize the compound.

Implications for Tumor-Specific Accumulation

The reliance of this compound on lipid rafts for cellular entry provides a compelling explanation for its remarkable tumor selectivity. Cancer cells are known to possess a significantly higher concentration of lipid rafts in their plasma membranes compared to healthy, non-malignant cells. wisc.edunih.gov This differential expression of the primary entry portal for the compound means that tumor cells have a much greater capacity to internalize and accumulate this compound than surrounding normal tissues.

This mechanism of uptake, therefore, forms the basis of the compound's broad-spectrum applicability as a tumor-targeting agent for both imaging and therapeutic purposes. By exploiting a fundamental difference in the membrane biology of cancer cells, this compound can achieve high tumor-to-background ratios, a critical attribute for effective diagnostic imaging and targeted radiotherapy. mdpi.com The selective accumulation, driven by the abundance of lipid rafts, ensures that the diagnostic or therapeutic payload is concentrated at the site of malignancy, potentially enhancing efficacy while minimizing off-target effects on healthy tissues.

In essence, the tumor tropism of this compound is not merely a matter of passive diffusion but an active process mediated by the distinct lipid architecture of cancer cell membranes. The enrichment of lipid rafts in malignant cells creates a preferential pathway for the uptake and retention of this alkylphosphocholine analog, establishing a clear and exploitable distinction between cancerous and normal cells.

Structure Activity Relationship Sar Studies and Analog Development

Impact of Alkyl Chain Length on Tumor Accumulation and Pharmacokinetics

The length of the alkyl chain, which dictates the hydrophobicity of the molecule, is a critical determinant of in vivo behavior for radioiodinated phospholipid ether analogues. nih.govwikipedia.org Studies have shown a direct correlation between chain length and the compound's ability to accumulate and be retained in tumor tissues. nih.gov

Altering the number of carbon atoms in the alkyl chain significantly modifies the pharmacokinetic profile:

Decreased Chain Length: Shortening the alkyl chain from 12 carbons (C12) to 7 carbons (C7) results in a more hydrophilic analog. This increased hydrophilicity leads to rapid clearance from the body and consequently, little to no accumulation in tumors. nih.govwikipedia.org

Increased Chain Length: Conversely, increasing the chain length to 15 (C15) or 18 (C18) carbons enhances the compound's hydrophobic nature. This change results in delayed plasma clearance and significantly enhanced tumor uptake and retention. nih.govwikipedia.org The C18 analog, in particular, demonstrated superior tumor uptake and total body elimination compared to the C12 analog, NM-324. nih.gov

These findings indicate that a longer alkyl chain is crucial for the favorable pharmacokinetic properties that allow for selective and prolonged retention in tumor cells, a key characteristic for effective tumor imaging and therapy. nih.gov

Table 1: Effect of Alkyl Chain Length on Tumor Uptake
Alkyl Chain LengthEffect on HydrophobicityTumor AccumulationPlasma Clearance
C7DecreasedLittle to noneRapid
C12ModerateModerateModerate
C15IncreasedEnhancedDelayed
C18Significantly IncreasedSignificantly EnhancedDelayed

Influence of Polar Head Group Modifications on Biological Behavior

The polar head group of alkylphosphocholine analogs is another critical structural element that strongly influences their tumor uptake and tissue distribution. nih.gov Modifications to this hydrophilic portion of the molecule, particularly the choline (B1196258) moiety and its quaternary nitrogen, have profound effects on the compound's tumor-avidity. nih.govnih.gov

The positively charged quaternary nitrogen atom within the phosphocholine (B91661) head group is indispensable for the tumor-selective properties of these compounds. nih.gov Research has demonstrated that this feature is critical for the molecule's ability to accumulate in tumor cells. nih.govnih.gov Analogs where this positively charged nitrogen is absent or replaced fail to exhibit any significant tumor uptake. nih.govnih.gov For instance, replacing the trimethylammonio group with a non-polar tertiary butyl group, which creates a molecule lacking a positive charge, results in a complete loss of tumor avidity, with the compound localizing primarily in the liver instead. nih.govnih.gov This finding underscores that the positive charge conferred by the quaternary nitrogen is a fundamental requirement for the tumor-targeting mechanism of this class of molecules. nih.gov

Substitutions of the complete choline moiety have also been explored to determine the structural requirements for optimal tumor uptake. wikipedia.orgnih.gov These studies have consistently shown that the specific structure of the choline head group is vital for biological activity.

Key findings include:

Substitution with Ethanolamine (B43304): Replacing the phosphocholine group with phosphoethanolamine results in a dramatic reduction in tumor accumulation. nih.govnih.gov

Substitution with Other Moieties: Other substitutions, such as with ethanol (B145695) or 3,3-dimethyl-1-butanol (B44104), also lead to significantly reduced tumor uptake. wikipedia.org

These results highlight the high degree of specificity in the interaction between the phosphocholine head group and its target in tumor cells. Even subtle changes, like the removal of the methyl groups from the quaternary nitrogen (transforming it into an ammonio group), can lead to a substantial decrease in tumor retention. nih.gov

Table 2: Influence of Polar Head Group Modifications on Tumor Avidity
AnalogHead Group ModificationKey FeatureTumor Avidity
NM346 (Parent Compound)PhosphocholinePositively charged quaternary nitrogenHigh
NM401PhosphoethanolaminePrimary amine (Ammonio group)Very Slight
NM400PhosphoethanolNo positive chargeNone
NM402Phospho-3,3-dimethyl-1-butanolNo positive charge (N replaced with C)None

Stereochemical Investigations

The role of stereochemistry in the biological activity of phospholipid analogs is a key aspect of SAR studies. For glycerol-based phospholipid ethers, which are structurally related to 12-(m-Iodophenyl)dodecyl phosphocholine, investigations have been carried out to determine if their interactions with biological systems are stereospecific.

For structurally related radioiodinated phospholipid ether analogs, such as rac-1-O-[12-(m-iodophenyl)dodecyl]-2-O-methylglycero-3-phosphocholine (NM-294), studies have utilized the racemic mixture. nih.gov The successful use of this racemic compound for tumor imaging, which showed results comparable to achiral analogs like this compound (NM-324), suggests that the stereochemistry at the glycerol (B35011) backbone does not critically affect the biodistribution and tumor uptake of these compounds. nih.gov This implies a lack of significant stereospecificity in the mechanisms governing their accumulation in tumor tissue.

The metabolism of phospholipids (B1166683) is mediated by enzymes such as phospholipases, which can exhibit stereoselectivity. Phospholipase D (PLD), for instance, hydrolyzes the phosphodiester bond of phospholipids. wikipedia.org Studies on natural phospholipids like rac-1-lauroyl-2-oleoylglycero-3-phosphocholine have shown that PLD can have a strong preference (40-50:1) for one enantiomer over the other. nih.gov

However, this stereospecificity is lost when the substrate structure is altered. Specifically, the substitution of the 2-acyl group with a 2-alkyl group in the glycerol backbone leads to a total loss of stereospecificity for phospholipase D. nih.gov Since alkylphosphocholines like this compound lack a glycerol backbone and the associated 2-acyl group entirely, it is expected that their metabolism by phospholipase D would be non-stereoselective. This suggests that both enantiomers, if a chiral center were present, would likely be metabolized at similar rates by this enzyme.

Positional Isomerism of Iodine on the Phenyl Ring

The position of the iodine atom on the terminal phenyl ring of alkylphosphocholine analogs has a marked impact on their tumor-localizing abilities. Research comparing the meta and para isomers of iodophenyl dodecyl phosphocholine has revealed significant differences in their tumor avidity and retention.

In studies comparing this compound with its para-substituted counterpart, 12-(p-Iodophenyl)dodecyl phosphocholine, the para isomers consistently demonstrated greater tumor avidity. northwestern.edu The clearance of the radiotracer from the tumor was also notably slower for the para isomers compared to the clearance from non-target tissues. northwestern.edu This selective retention of the para isomer resulted in superior tumor-to-nontarget tissue ratios. For instance, at 24 hours post-injection, 12-(p-Iodophenyl)dodecyl phosphocholine exhibited a tumor-to-blood ratio of 10.96 and a tumor-to-liver ratio of 1.85, highlighting its enhanced tumor localization. northwestern.edu

These findings underscore the critical role of the iodine's position in dictating the molecule's interaction with tumor tissues, with the para position conferring more favorable tumor imaging characteristics.

Table 1: Comparison of Tumor-to-Tissue Ratios for Iodine Positional Isomers

Compound Isomer Position Tumor-to-Blood Ratio (24h) Tumor-to-Liver Ratio (24h)
12-(p-Iodophenyl)dodecyl phosphocholine para 10.96 1.85
This compound meta Lower than para Lower than para

Comparative Efficacy and Pharmacokinetic Profiles of Related Phospholipid Ether Analogs

NM-294, chemically known as rac-1-O-[12-(m-iodophenyl)dodecyl]-2-O-methylglycero-3-phosphocholine, shares the same iodophenyl dodecyl moiety as this compound (also referred to as NM-324) but differs in the glycerol backbone. NM-294 has demonstrated the ability to produce excellent tumor images in various human tumor xenografts, including adenocarcinoma of the ovary and colon, melanoma, and small-cell lung carcinoma. nih.gov A key characteristic of NM-294 is that clear tumor images are typically obtained five days or more after injection, once background radioactivity has cleared from the liver and gastrointestinal tract. nih.gov

In comparative pharmacokinetic studies, NM-294 exhibits a slower excretion rate than some other analogs, with approximately 50% of the radioactivity excreted within 24 hours. nih.gov This prolonged retention is a distinguishing feature compared to more rapidly clearing analogs. Lipid extraction analysis has shown that the radioactivity in tumor and liver tissues is primarily associated with the parent NM-294 compound. nih.gov

NM-295, or 1-O-[12-(m-iodophenyl)dodecyl]propanediol-3-phosphocholine, presents a different structural variation on the glycerol backbone. While NM-295 can provide excellent tumor images at 24 hours, its pharmacokinetic profile is markedly different from that of this compound (NM-324). nih.gov

The most significant distinction is the much faster clearance rate of NM-295 from all tissues, including the tumor. nih.gov Within 24 hours of administration, over 70% of the radioactivity from NM-295 is excreted, a substantially higher percentage compared to the approximately 20% excretion for NM-324 and 50% for NM-294 over the same period. nih.gov The primary route of excretion for all three compounds is through the urine, with metabolites being the excreted form, while the parent compound is retained in the tissues. nih.gov

Table 2: Comparative 24-Hour Excretion Rates of Phospholipid Ether Analogs

Compound Chemical Name % Radioactivity Excreted (24h)
NM-324 This compound ~20%
NM-294 rac-1-O-[12-(m-iodophenyl)dodecyl]-2-O-methylglycero-3-phosphocholine ~50%
NM-295 1-O-[12-(m-iodophenyl)dodecyl]propanediol-3-phosphocholine >70%

NM-326, or hexadecyl-2-[N,N-dimethyl-N-(m-iodobenzyl)-ammonium] ethyl phosphate, represents a more significant structural departure from this compound (NM-324). While both were designed as radioiodinated analogs for tumor imaging, their performance differs considerably.

In studies involving Walker 256 tumors in rats, both compounds demonstrated the ability to localize in the tumor. However, the tumor avidity of NM-324 was found to be far superior to that of NM-326. nih.govCurrent time information in Guadalupe County, US. This indicates that the structural features of NM-324, specifically the iodophenyl dodecyl phosphocholine scaffold, are more conducive to selective tumor uptake and retention than the structure of NM-326.

Building upon the foundational SAR of earlier compounds, next-generation analogs have been developed to optimize cancer-specific targeting for both imaging and therapeutic applications. A prime example is NM-404, also known as CLR1404, which is 18-(p-iodophenyl) octadecylphosphocholine.

The development of NM-404 was the result of extensive SAR analyses of a wide array of phospholipid ether and alkylphosphocholine analogs. nih.gov This compound features a longer alkyl chain (18 carbons versus 12) and a para-substituted iodine, reflecting the findings that this positional isomerism enhances tumor avidity. Preclinical studies in over 60 cancer models have shown that NM-404 exhibits prolonged and selective retention in a broad spectrum of tumors, along with efficient washout from normal tissues. nih.gov This improved tumor-to-background ratio and pan-cancer targeting capability represent a significant advancement over the earlier generations of iodophenyl phosphocholine analogs. nih.gov

Preclinical Imaging Applications and Modality Evaluation

Gamma Camera Scintigraphy for Tumor Visualization in Animal Models

Radioiodinated versions of 12-(m-Iodophenyl)dodecyl phosphocholine (B91661), such as Iodine-125-12-[m-iodophenyl]-dodecylphosphocholine (also known as NM-324), have been effectively used for tumor visualization with gamma camera scintigraphy in various rodent cancer models. nih.gov Studies have shown that this radiopharmaceutical accumulates selectively in tumor tissues, allowing for clear imaging against background tissues. nih.gov In a rat mammary tumor (RMT) model, tumors were successfully visualized by gamma camera scintigraphy as early as one hour after intravenous administration of the agent. nih.gov Similarly, in athymic mice with HT-39 human tumor xenografts, scintigraphy confirmed the biodistribution results that showed high uptake in tumors. nih.gov A key finding from lipid extraction analysis in these models was the presence of only the unchanged parent compound in tumors and major organs, indicating its stability in vivo. nih.gov

Both qualitative and quantitative methods have been employed to assess the imaging capabilities of radioiodinated 12-(m-Iodophenyl)dodecyl phosphocholine.

Qualitative Assessment: Gamma camera scintigrams provided clear visual confirmation of the agent's accumulation in tumors. nih.gov The images corresponded well with biodistribution data, showing focal areas of high radioactivity at the tumor sites with significantly lower activity in surrounding tissues expected to interfere with breast lesion imaging, such as fat, heart, lung, and muscle. nih.gov

Quantitative Assessment: Biodistribution studies provided quantitative data on the agent's uptake and clearance dynamics. In the rat mammary tumor model, radioactivity in the tumor peaked at 24 hours post-injection, reaching 1.65% of the injected dose per gram (%ID/g) with a corresponding tumor-to-blood ratio of 6.4. nih.gov In the nude mouse model bearing HT-39 human breast cancer xenografts, tumor uptake was even more pronounced, reaching a maximum of 4.96 %ID/g at 48 hours, with a tumor-to-blood ratio of 5.5. nih.gov

Quantitative Uptake of 125I-NM-324 in Preclinical Tumor Models nih.gov
Animal ModelTumor TypeTime Point of Peak UptakePeak Tumor Uptake (%ID/g)Tumor-to-Blood Ratio (at peak)
Syngeneic Lewis RatsRat Mammary Tumor (RMT)24 hours1.656.4
Athymic MiceHT-39 Human Tumor Xenograft48 hours4.965.5

While direct head-to-head preclinical studies comparing the scintigraphic performance of radioiodinated this compound against other conventional gamma-emitting tumor imaging agents were not detailed in the reviewed literature, comparisons have been made for its positron-emitting analog, [¹²⁴I]I-NM404, against the clinical standard [¹⁸F]FDG in PET imaging.

Preclinical studies have indicated that, unlike [¹⁸F]FDG, NM404 is not taken up by inflammatory lesions or benign neoplasms. nih.gov This suggests a higher cancer specificity for the alkylphosphocholine analog platform. nih.gov The high physiological uptake of [¹⁸F]FDG in certain normal tissues, such as the brain, can mask or complicate the detection of metastases, a limitation not observed with [¹²⁴I]I-NM404, which shows low background uptake in the brain. nih.gov These findings, though generated using PET, underscore the inherent tumor-selective mechanism of the this compound molecule, which is based on uptake and retention via lipid rafts that are more abundant on cancer cells. nih.govnih.gov This fundamental characteristic suggests a potential advantage over agents that rely on metabolic activity, which can be high in both cancerous and inflammatory cells. nih.govendocrine-abstracts.org

Application of High-Resolution Micro-Positron Emission Tomography (PET) Scanning (for I-124 labeled compounds)

The labeling of this compound with Iodine-124 ([¹²⁴I]I-NM404 or CLR124) facilitates high-resolution preclinical imaging using micro-PET scanners. nih.gov The long physical half-life of Iodine-124 (4.2 days) is particularly well-suited for this agent, as its pharmacokinetic profile involves slow uptake and prolonged retention in tumors, with optimal imaging often occurring at delayed time points (2-6 days post-injection). nih.gov

Preclinical PET/CT studies using small-animal scanners, such as the Inveon system, have been conducted in a variety of murine xenograft models of pediatric solid tumors. nih.gov These studies involve imaging at multiple time points, often from 1 hour up to 168 hours (7 days) post-injection, to characterize the tracer's biodistribution and tumor retention. nih.gov The PET images are typically reconstructed using advanced algorithms like 3-dimensional ordered-subset expectation maximization followed by a maximum a posteriori algorithm (OSEM3D/MAP) to ensure high-quality, quantitative results. nih.gov

The use of ¹²⁴I does present some technical considerations for PET imaging. Its complex decay scheme, which includes high-energy positrons and cascade gamma photons, can potentially degrade spatial resolution compared to standard PET isotopes like ¹⁸F. However, studies have demonstrated that with appropriate image reconstruction and correction methods, ¹²⁴I provides data of sufficient quality for quantitative analysis in preclinical studies, allowing for excellent delineation of even small organs. The prolonged retention in tumors coupled with progressive washout from normal tissues leads to robust and sensitive imaging with high tumor-to-background ratios at these later time points. nih.gov

Preclinical Pediatric Tumor Models Imaged with 124I-CLR124 Micro-PET/CT nih.gov
Cell LineTumor Type
Rh30Alveolar Rhabdomyosarcoma
TC71Ewing Sarcoma
CHLA20Neuroblastoma
NB1691Neuroblastoma
NB1691-hNETNeuroblastoma (transduced with human norepinephrine (B1679862) transporter)

Emerging Research Directions and Future Perspectives for 12 M Iodophenyl Dodecyl Phosphocholine Analogs

Design Principles for Enhanced Tumor Specificity and Retention

The selective accumulation and prolonged retention of radioiodinated phospholipid ether and alkylphosphocholine analogs in tumors are governed by specific structural features, which have been elucidated through extensive structure-activity relationship (SAR) studies. nih.govnih.gov These studies have identified key molecular characteristics that are critical for tumor avidity, providing a roadmap for the design of next-generation analogs with superior performance. cloudfront.netresearchgate.net

A primary determinant of tumor uptake and retention is the length of the hydrophobic alkyl chain. cloudfront.netnih.gov Research has consistently shown that the alkyl chain must contain more than 11 methylene (B1212753) groups for effective tumor targeting. nih.govcloudfront.net Analogs with shorter chains, such as those with 7 carbons (C7), exhibit minimal or no tumor accumulation and are rapidly cleared from the body. nih.govresearchgate.net Conversely, increasing the alkyl chain length to 15 (C15) or 18 carbons (C18) leads to delayed plasma clearance and significantly enhanced tumor uptake and retention. nih.govresearchgate.net This relationship underscores the importance of hydrophobicity in the mechanism of action for these compounds. nih.gov

The polar headgroup of the molecule is also crucial. SAR studies involving the C12 series of APC analogs demonstrated that replacing the phosphocholine (B91661) moiety with ethanol (B145695), ethanolamine (B43304), or 3,3-dimethyl-1-butanol (B44104) resulted in diminished tumor uptake. nih.govcloudfront.net This indicates a specific requirement for the phosphocholine group for optimal tumor targeting. Interestingly, the glycerol (B35011) backbone, often present in naturally occurring phospholipid ethers, was found to be non-essential for tumor avidity. nih.govcloudfront.net Furthermore, the specific position of the iodine atom on the terminal phenyl ring does not appear to significantly influence tumor uptake or specificity. nih.govcloudfront.net

These findings have led to the identification of optimized compounds like 18-(p-iodophenyl)octadecyl phosphocholine (CLR1404), which displayed superior tumor imaging characteristics compared to other analogs in rodent models. nih.gov A direct comparison between the C18 analog, NM-404, and its C12 predecessor, NM-324 (12-(m-iodophenyl)dodecyl phosphocholine), revealed a dramatic enhancement in both tumor uptake and total body elimination for the longer-chain analog. nih.gov

Design PrincipleObservationImpact on Tumor Targeting
Alkyl Chain Length Chains with >11 carbons are required. C15 and C18 analogs show enhanced uptake.Longer chains increase hydrophobicity, leading to delayed plasma clearance and enhanced tumor accumulation and retention. nih.govnih.govresearchgate.net
Polar Headgroup The phosphocholine moiety is critical.Replacement with other groups like ethanol or ethanolamine reduces tumor uptake. nih.govcloudfront.net
Backbone Structure A glycerol backbone is not essential for tumor avidity.Simplifies the chemical structure without compromising targeting ability. nih.govcloudfront.net
Iodine Position The position of the iodine on the phenyl ring does not significantly affect uptake.Provides flexibility in radiosynthesis and molecular design. nih.govcloudfront.net

Comprehensive Elucidation of Intracellular Processing and Metabolic Pathways

The prolonged retention of this compound and its analogs in tumor tissue, contrasted with their relatively rapid clearance from normal tissue, suggests a cancer-specific mechanism of uptake and metabolic processing. nih.gov Understanding these intracellular pathways is a key area of ongoing research, crucial for optimizing the design and application of these agents.

Studies on the biodistribution and metabolism of radioiodinated phospholipid ether analogs, including this compound (NM-324), have shown that the parent compound is the primary entity taken up and retained by tumor and liver tissues. nih.gov Analysis of lipid extracts from these tissues reveals the presence of only the intact parent analog, indicating that it is not immediately metabolized within the target tissue. nih.gov In contrast, analysis of urine and fecal extracts shows the presence of metabolites only, suggesting that the molecule is metabolized systemically before excretion. nih.gov This differential processing—retention of the parent compound in tumors versus clearance and excretion of metabolites—is fundamental to the high tumor-to-background ratios observed in imaging studies. nih.gov

The initial step in cellular uptake appears to involve interactions with lipid rafts, which are specialized microdomains within the plasma membrane. nih.gov This hypothesis is supported by evidence showing that the disruption of lipid rafts with agents like filipin (B1216100) III leads to decreased uptake of radioiodinated APC analogs in human cancer cells. nih.gov Following uptake, fluorescent derivatives of the APC scaffold have been observed to localize within membrane-bound cytosolic vesicles and organelles. mdpi.com

The broader context of choline (B1196258) phospholipid metabolism in cancer provides further insight. Cancer cells exhibit an activated choline metabolism, often referred to as a "cholinic phenotype," which is characterized by elevated levels of phosphocholine and glycerophosphocholine. nih.govresearchgate.net The metabolic pathways that break down phosphatidylcholine to glycerophosphocholine (GPC) involve enzymes like cytosolic phospholipase A2 (cPLA2) and lysophospholipase A1 (lyso-PLA1). nih.gov While the exact mechanisms are still under investigation, it is believed that the tumor-selective accumulation of APC analogs arises as a consequence of these fundamental metabolic differences between tumor and normal tissues. nih.govresearchgate.net

CompoundTissue AnalyzedForm DetectedImplication
NM-324 & Analogs Tumor, LiverParent Compound OnlyThe intact molecule is selectively taken up and retained in target tissues. nih.gov
NM-324 & Analogs Urine, FecesMetabolites OnlyThe compound is metabolized systemically before being excreted from the body. nih.gov

Integration with Multimodal Preclinical Imaging Strategies

The versatility of the alkylphosphocholine chemical scaffold makes it an ideal platform for developing agents for multimodal preclinical imaging. nih.gov By replacing the radioiodine with different reporter moieties, or by using the radioiodinated compound in conjunction with other imaging modalities, researchers can conduct sophisticated, noninvasive explorations of molecular, physiological, and anatomical events in living animal models. nih.gov

The combination of positron emission tomography (PET) with computed tomography (CT) or magnetic resonance imaging (MRI) is a powerful approach in preclinical research. labcompare.comwiley.com Radioiodinated APC analogs, such as [¹²⁴I]I-NM404, are well-suited for PET imaging. mdpi.com When used in a PET/CT or PET/MRI system, the PET component provides highly sensitive functional information on tracer distribution and tumor uptake, while the CT or MRI component provides high-resolution anatomical context. wiley.com This integration allows for precise localization of tumors and metastases. wisc.edunih.gov The potential for simultaneous PET/MR imaging with APC analogs has been specifically noted as a promising future application. wisc.edu

Beyond radioisotopes, the APC scaffold has been successfully modified to create fluorescent imaging agents. nih.gov Analogs like CLR1501 (green fluorescent) and CLR1502 (near-infrared) have demonstrated cancer-selective properties similar to their radioiodinated counterparts. researchgate.netresearchgate.net These optical agents are valuable for a range of applications, from in vitro confocal microscopy to in vivo fluorescence-guided surgery studies in animal models. researchgate.net The ability to use chemically similar molecules for both nuclear and optical imaging provides a powerful tool for translational research, bridging discoveries from the cellular level to whole-body imaging. mrsolutions.com

This "diapeutic" or "theranostic" paradigm, where the same molecular platform is used for both diagnosis and therapy, is a significant advantage of the APC analog system. mdpi.com For example, ¹²⁴I-CLR1404 can be used for PET imaging to identify and characterize tumors, while the chemically identical ¹³¹I-CLR1404 can be used to deliver targeted radiotherapy to those same sites. nih.govresearchgate.netwisc.edu This approach enables PET/CT-based dosimetry to inform and plan subsequent radionuclide therapy, personalizing treatment based on the specific biodistribution of the agent in each subject. mdpi.com

ModalityReporter/TechniqueInformation ProvidedApplication Example
PET ¹²⁴I (Positron Emitter)Highly sensitive detection of metabolic/molecular activity and tracer biodistribution. nih.govQuantitative imaging of tumor uptake of ¹²⁴I-CLR1404 in preclinical cancer models. nih.gov
SPECT ¹³¹I (Gamma Emitter)Functional imaging, often used for dosimetry and therapy planning. researchgate.netImaging with ¹³¹I-CLR1404 to plan for targeted radionuclide therapy. researchgate.net
Optical Imaging Fluorescent Moieties (e.g., CLR1501)High-resolution tracking of agents at the cellular level; useful for surface imaging. nih.govmrsolutions.comConfocal microscopy of cancer cells treated with CLR1501; fluorescence-guided surgery models. nih.govresearchgate.net
MRI Anatomical ImagingHigh-resolution soft-tissue contrast and anatomical detail. mrsolutions.comCo-registration with PET data (PET/MRI) to precisely localize tumor activity within anatomical structures. wiley.comwisc.edu
CT Anatomical ImagingHigh-resolution bone and soft-tissue density information.Co-registration with PET data (PET/CT) for attenuation correction and anatomical localization. mdpi.com

Q & A

Basic Research Questions

Q. What are the structural and functional characteristics of 12-(m-Iodophenyl)dodecyl phosphocholine in membrane-mimetic systems?

  • Methodological Insight : The compound consists of a zwitterionic phosphocholine headgroup and a hydrophobic dodecyl chain, with an m-iodophenyl group enhancing its utility in radioimaging. Its amphiphilic nature allows self-assembly into micelles, mimicking eukaryotic cell membranes due to the zwitterionic surface charge . Dodecyl phosphocholine (DPC) micelles are widely used in NMR studies to solubilize membrane proteins while retaining native-like conformations .

Q. How is this compound synthesized and purified for research applications?

  • Methodological Insight : The compound is synthesized via isotope-exchange procedures for radioiodination (e.g., iodine-125 labeling) to enable tumor localization studies. Purification involves chromatography (e.g., size-exclusion or reverse-phase HPLC) to isolate the active product, as demonstrated in the synthesis of ET-12IP-OMe for gamma-camera scintigraphy .

Q. What are the primary applications of this compound in membrane biology and structural studies?

  • Methodological Insight :

  • NMR Spectroscopy : DPC micelles provide a membrane-like environment for studying protein-ligand interactions, as seen in transferred nuclear Overhauser effect (TR-NOE) analyses .
  • Circular Dichroism (CD) : Used to monitor secondary structure changes in peptides/proteins upon interaction with DPC, such as conformational shifts in gonadotropin receptor domains .

Advanced Research Questions

Q. How can circular dichroism (CD) spectroscopy resolve conformational changes induced by dodecyl phosphocholine in proteins or peptides?

  • Experimental Design :

Prepare peptide/protein samples in buffered solutions with varying DPC concentrations (e.g., 50 mM).

Acquire CD spectra from 190–250 nm at 25°C using a spectropolarimeter.

Analyze mean residual ellipticity (θ) to quantify α-helix or β-sheet content.

  • Key Finding : Incubation with DPC increased α-helical content in the hFSHR ECD peptide from 18% to 43%, confirming detergent-induced structural stabilization .

Q. What methodologies determine the critical micelle concentration (CMC) and micellization thermodynamics of DPC-based systems?

  • Fluorometric Approach :

  • Use pyrene as a fluorescent probe. Monitor F3/F1 peak ratios (excitation: 336 nm; emission: 374 nm and 483 nm) to detect polarity shifts during micelle formation .
  • Data Table :
SystemCMC (298 K)ΔGmic (kJ/mol)ΔHmic (kJ/mol)
Pure DPC0.0245 M-22.1+3.2
3:1 DPC/SDS0.0112 M-25.4+1.8
  • Thermodynamic Insight : Micellization is entropy-driven at low temperatures (T < 308 K) and enthalpy-driven at higher temperatures .

Q. How does DPC enhance NMR studies of membrane-associated proteins, and what are its limitations?

  • Methodological Considerations :

  • Advantages : DPC micelles reduce protein aggregation and improve solubility without denaturing transmembrane domains. For example, they stabilize the Ste11 SAM domain for NMR structural analysis .
  • Limitations : Broadening of NMR signals due to micelle-protein interactions may obscure specific residue data. Anionic detergents (e.g., SDS) or mixed micelles (DPC/SDS) can mitigate this .

Q. What challenges arise in using this compound for tumor imaging, and how are they addressed?

  • Experimental Challenges :

  • Rapid Clearance : High initial uptake in non-target tissues (e.g., liver) requires time-dependent studies to optimize imaging windows.
  • Solution : Radiolabeled analogs (e.g., [<sup>125</sup>I]ET-12IP-OMe) show delayed tumor clearance, achieving tumor-to-background ratios >4:1 at 24 hours post-injection .

Q. How can contradictions in micelle size or stability data be resolved across studies?

  • Data Analysis Strategies :

Control for Temperature : CMC values decrease with temperature up to 308 K (e.g., 3:1 DPC/SDS CMC drops from 0.0112 M at 298 K to 0.0098 M at 308 K) .

Validate with Multiple Techniques : Compare dynamic light scattering (DLS), fluorescence, and FTIR data to confirm micelle hydrodynamic radii and aggregation states .

Methodological Best Practices

  • Sample Preparation : Avoid foaming during DPC solubilization; stir stock solutions (e.g., 0.05 M DPC in H2O) overnight for homogeneity .
  • Instrument Calibration : For CD spectroscopy, calibrate with ammonium d-10-camphorsulfonate to ensure wavelength accuracy .
  • Data Reproducibility : Replicate CMC measurements using pyrene fluorescence and conduct isothermal titration calorimetry (ITC) for cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.